molecular formula C16H22FN3O B4723682 N-cyclopentyl-4-(4-fluorophenyl)-1-piperazinecarboxamide

N-cyclopentyl-4-(4-fluorophenyl)-1-piperazinecarboxamide

Cat. No. B4723682
M. Wt: 291.36 g/mol
InChI Key: UKHAVWRHSHAPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-(4-fluorophenyl)-1-piperazinecarboxamide, also known as CPP-115, is a compound that belongs to the class of piperazine derivatives. It is a potent and selective inhibitor of the enzyme called gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a crucial role in the metabolism of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. The inhibition of GABA transaminase leads to an increase in the levels of GABA, resulting in enhanced GABAergic neurotransmission.

Mechanism of Action

The primary mechanism of action of N-cyclopentyl-4-(4-fluorophenyl)-1-piperazinecarboxamide is the inhibition of GABA transaminase, which leads to an increase in the levels of GABA. This increase in GABA levels enhances GABAergic neurotransmission, resulting in increased inhibitory effects in the central nervous system.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(4-fluorophenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. It has been demonstrated to increase the levels of GABA and glutamate in the brain, which may contribute to its therapeutic effects. N-cyclopentyl-4-(4-fluorophenyl)-1-piperazinecarboxamide has also been shown to increase the activity of GABAergic neurons in the hippocampus, which is a brain region that plays a crucial role in learning and memory.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-4-(4-fluorophenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its potent and selective inhibition of GABA transaminase, which allows for precise modulation of GABAergic neurotransmission. However, one limitation of N-cyclopentyl-4-(4-fluorophenyl)-1-piperazinecarboxamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

N-cyclopentyl-4-(4-fluorophenyl)-1-piperazinecarboxamide has shown promise as a potential therapeutic agent for various neurological and psychiatric disorders. Future research could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in other disorders. Additionally, the development of more soluble analogs of N-cyclopentyl-4-(4-fluorophenyl)-1-piperazinecarboxamide could improve its bioavailability and expand its potential use in experimental settings.

Scientific Research Applications

N-cyclopentyl-4-(4-fluorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance GABAergic neurotransmission and has been suggested as a potential treatment for epilepsy, anxiety, and depression. N-cyclopentyl-4-(4-fluorophenyl)-1-piperazinecarboxamide has also been studied for its potential use in addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

N-cyclopentyl-4-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O/c17-13-5-7-15(8-6-13)19-9-11-20(12-10-19)16(21)18-14-3-1-2-4-14/h5-8,14H,1-4,9-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHAVWRHSHAPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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